Cas no 944902-13-0 (4-chloropyrimidine-2-carbaldehyde)

4-Chloropyrimidine-2-carbaldehyde is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its reactive aldehyde and chloro substituents enable selective functionalization, making it valuable for constructing complex pyrimidine derivatives. The compound serves as a key intermediate in the development of active pharmaceutical ingredients (APIs) and biologically active molecules. Its stability under standard conditions ensures ease of handling, while its high purity allows for precise modifications in cross-coupling and nucleophilic substitution reactions. Researchers favor this compound for its compatibility with diverse synthetic routes, facilitating the efficient preparation of target structures in medicinal chemistry and material science applications.
4-chloropyrimidine-2-carbaldehyde structure
944902-13-0 structure
Product name:4-chloropyrimidine-2-carbaldehyde
CAS No:944902-13-0
MF:C5H3ClN2O
MW:142.543119668961
MDL:MFCD09834760
CID:803275
PubChem ID:51341956

4-chloropyrimidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-pyrimidinecarboxaldehyde
    • 2-Pyrimidinecarboxaldehyde,4-chloro-
    • 4-Chloro-pyrimidine-2-carbaldehyde
    • 4-chloropyrimidine-2-carbaldehyde
    • 2-Pyrimidinecarboxaldehyde,4-chloro
    • 4-Chloro-2-pyrimidinecarbaldehyde
    • 4-Chloropyrimidine-2-carboxaldehyde
    • QC-308
    • 4-Chloro-2-pyrimidinecarboxaldehyde (ACI)
    • SCHEMBL1128711
    • MFCD09834760
    • SY270157
    • CS-0171517
    • DTXSID20679858
    • chloropyrimidinecarbaldehyde
    • AB52774
    • chloropyrimidine aldehyde
    • PS-18267
    • 4-CHLOROPYRIMIDINE-2-CARBALDEHYDE (CONTAINS 8% (4-CHLOROPYRIMIDIN-2-YL) METHANOL AND 4%(W/W) HEPTANE RESIDUAL SOLVENT)
    • SMUCDOCTYSKXDR-UHFFFAOYSA-N
    • AKOS006229525
    • J-510319
    • F19651
    • 944902-13-0
    • DB-079930
    • MDL: MFCD09834760
    • Inchi: 1S/C5H3ClN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
    • InChI Key: SMUCDOCTYSKXDR-UHFFFAOYSA-N
    • SMILES: O=CC1N=C(Cl)C=CN=1

Computed Properties

  • Exact Mass: 141.99300
  • Monoisotopic Mass: 141.9933904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Tautomer Count: nothing
  • Surface Charge: 0
  • Topological Polar Surface Area: 42.8Ų

Experimental Properties

  • Density: 1.432
  • Boiling Point: 308 ºC
  • Flash Point: 140 ºC
  • PSA: 42.85000
  • LogP: 0.94250

4-chloropyrimidine-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1357-100MG
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
100MG
¥ 1,749.00 2023-04-12
eNovation Chemicals LLC
D711026-100mg
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
100mg
$325 2024-07-21
eNovation Chemicals LLC
D711026-250MG
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
250mg
$525 2024-07-21
eNovation Chemicals LLC
D711026-500MG
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
500mg
$875 2024-07-21
Alichem
A039000680-1g
4-Chloropyrimidine-2-carbaldehyde
944902-13-0 98%
1g
$2125.46 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242157-100mg
4-Chloropyrimidine-2-carbaldehyde
944902-13-0 98+%
100mg
¥3516.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1242157-500mg
4-Chloropyrimidine-2-carbaldehyde
944902-13-0 98+%
500mg
¥10946.00 2024-04-24
eNovation Chemicals LLC
D711026-5G
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
5g
$3940 2024-07-21
eNovation Chemicals LLC
D711026-100mg
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
100mg
$325 2025-02-19
eNovation Chemicals LLC
D711026-250mg
4-chloropyrimidine-2-carbaldehyde
944902-13-0 97%
250mg
$525 2025-02-19

4-chloropyrimidine-2-carbaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Heptane ;  -78 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Substituted nitrogen containing compounds as ROMK inhibitors and their preparation
, World Intellectual Property Organization, , ,

4-chloropyrimidine-2-carbaldehyde Raw materials

4-chloropyrimidine-2-carbaldehyde Preparation Products

Additional information on 4-chloropyrimidine-2-carbaldehyde

Recent Advances in the Application of 4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) in Chemical Biology and Pharmaceutical Research

4-Chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in drug discovery and chemical biology. This compound, characterized by its reactive aldehyde and chloropyrimidine moieties, serves as a key building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in the development of kinase inhibitors, antiviral agents, and other therapeutic candidates, making it a focal point in contemporary pharmaceutical research.

One of the most notable advancements involving 4-chloropyrimidine-2-carbaldehyde is its role in the synthesis of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the construction of pyrimidine-based scaffolds that selectively target tyrosine kinases implicated in cancer progression. The researchers employed a multi-step synthetic route, wherein 4-chloropyrimidine-2-carbaldehyde served as a critical intermediate for introducing functional diversity. The resulting compounds exhibited potent inhibitory activity against specific kinase isoforms, with IC50 values in the nanomolar range, underscoring the compound's value in medicinal chemistry.

In addition to its applications in oncology, 4-chloropyrimidine-2-carbaldehyde has shown promise in antiviral drug development. A recent preprint on bioRxiv detailed its incorporation into a series of nucleoside analogs designed to inhibit viral polymerases. The aldehyde group of the compound facilitated the formation of Schiff base intermediates, which were further elaborated into prodrugs with enhanced bioavailability. Preliminary in vitro assays revealed significant activity against RNA viruses, including SARS-CoV-2 and influenza, suggesting its potential as a platform for broad-spectrum antiviral agents.

Beyond therapeutic applications, 4-chloropyrimidine-2-carbaldehyde has also been explored in chemical biology for the design of activity-based probes (ABPs). A 2024 study in ACS Chemical Biology reported its use in creating covalent inhibitors for profiling enzyme activity in live cells. The electrophilic aldehyde group enabled selective labeling of active sites, providing insights into enzyme dynamics and off-target effects. This approach has been particularly valuable for studying cysteine proteases and other challenging targets, highlighting the compound's versatility as a tool for mechanistic investigations.

Despite these advancements, challenges remain in optimizing the synthetic protocols and stability of 4-chloropyrimidine-2-carbaldehyde-derived compounds. Recent efforts have focused on improving yield and purity through innovative catalytic methods, such as palladium-catalyzed cross-coupling reactions. Additionally, computational modeling has been employed to predict the reactivity and selectivity of derivatives, aiding in the rational design of next-generation therapeutics. As research continues, 4-chloropyrimidine-2-carbaldehyde is poised to play an increasingly prominent role in bridging chemical synthesis and biological discovery.

In conclusion, 4-chloropyrimidine-2-carbaldehyde (CAS: 944902-13-0) represents a cornerstone in modern chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from kinase inhibitors to antiviral agents and ABPs. Ongoing studies are expected to further elucidate its potential, paving the way for innovative therapeutic strategies and tools. Researchers are encouraged to explore its derivatives and novel synthetic routes to unlock new opportunities in drug development and beyond.

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Amadis Chemical Company Limited
(CAS:944902-13-0)4-chloropyrimidine-2-carbaldehyde
A1095181
Purity:99%/99%
Quantity:500mg/5g
Price ($):902.0/2656.0